REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4][CH:3]=1.O.C([OH:19])C.[OH-].[Na+].OO>C1COCC1>[OH:19][CH:3]1[CH:2]([CH3:1])[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4]1 |f:3.4|
|
Name
|
|
Quantity
|
1.5844 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
94 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
39.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
38.3 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated to 45° C. for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous sodium sulfite solution (70 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CC(CCC1C)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.19 mmol | |
AMOUNT: MASS | 0.9608 g | |
YIELD: PERCENTYIELD | 55.9% | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4][CH:3]=1.O.C([OH:19])C.[OH-].[Na+].OO>C1COCC1>[OH:19][CH:3]1[CH:2]([CH3:1])[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4]1 |f:3.4|
|
Name
|
|
Quantity
|
1.5844 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
94 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
39.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
38.3 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated to 45° C. for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous sodium sulfite solution (70 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CC(CCC1C)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.19 mmol | |
AMOUNT: MASS | 0.9608 g | |
YIELD: PERCENTYIELD | 55.9% | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4][CH:3]=1.O.C([OH:19])C.[OH-].[Na+].OO>C1COCC1>[OH:19][CH:3]1[CH:2]([CH3:1])[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4]1 |f:3.4|
|
Name
|
|
Quantity
|
1.5844 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
94 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
39.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
38.3 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated to 45° C. for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous sodium sulfite solution (70 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CC(CCC1C)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.19 mmol | |
AMOUNT: MASS | 0.9608 g | |
YIELD: PERCENTYIELD | 55.9% | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4][CH:3]=1.O.C([OH:19])C.[OH-].[Na+].OO>C1COCC1>[OH:19][CH:3]1[CH:2]([CH3:1])[CH2:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4]1 |f:3.4|
|
Name
|
|
Quantity
|
1.5844 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
94 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
39.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
38.3 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated to 45° C. for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous sodium sulfite solution (70 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (0-100% ethyl acetate in hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CC(CCC1C)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.19 mmol | |
AMOUNT: MASS | 0.9608 g | |
YIELD: PERCENTYIELD | 55.9% | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |